smeathxanthone A
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Overview
Description
Smeathxanthone A is a naturally occurring xanthone compound isolated from the root bark of Garcinia polyantha, a tree found in the tropical rainforests of West, East, and Central Africa . Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of smeathxanthone A involves the extraction of the compound from the root bark of Garcinia polyantha using methanol as a solvent . The extract is then subjected to repeated chromatography to isolate this compound along with other xanthones . The structure of this compound is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Smeathxanthone A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives with potential pharmacological activities.
Substitution: Substitution reactions can introduce new functional groups into the xanthone structure, enhancing its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Mechanism of Action
Smeathxanthone A exerts its effects by modulating various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of nitric oxide and pro-inflammatory cytokines in activated macrophages.
Anti-cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-diabetic: Enhances insulin sensitivity and reduces blood glucose levels by modulating glucose metabolism pathways.
Comparison with Similar Compounds
Similar Compounds
Smeathxanthone B: Another xanthone isolated from Garcinia polyantha with similar anti-inflammatory and anti-cancer activities.
Ananixanthone: A xanthone with potent anti-inflammatory effects.
Mangostin: A xanthone from Garcinia mangostana with anti-cancer and anti-inflammatory properties.
Uniqueness
Smeathxanthone A is unique due to its specific molecular structure and the presence of unique functional groups that contribute to its diverse pharmacological activities . Its ability to modulate multiple molecular targets and pathways makes it a promising candidate for drug development .
Properties
Molecular Formula |
C23H24O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,5,8-tetrahydroxyxanthen-9-one |
InChI |
InChI=1S/C23H24O6/c1-12(2)5-4-6-13(3)7-8-14-17(26)11-18-20(21(14)27)22(28)19-15(24)9-10-16(25)23(19)29-18/h5,7,9-11,24-27H,4,6,8H2,1-3H3/b13-7+ |
InChI Key |
TWEXJIOSYZXWGT-NTUHNPAUSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC3=C(C=CC(=C3C2=O)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC3=C(C=CC(=C3C2=O)O)O)O)C)C |
Synonyms |
2-(3,7-dimethyl-2,6-octadienyl)-1,3,5,8-tetrahydroxyxanthone smeathxanthone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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